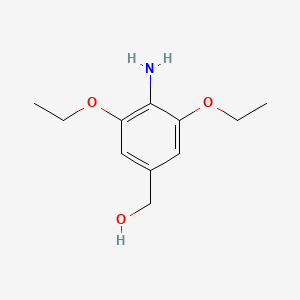

(4-Amino-3,5-diethoxy-phenyl)-methanol

Description

(4-Amino-3,5-diethoxy-phenyl)-methanol is a substituted benzyl alcohol derivative featuring an amino group and two ethoxy substituents on the aromatic ring.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(4-amino-3,5-diethoxyphenyl)methanol |

InChI |

InChI=1S/C11H17NO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7,12H2,1-2H3 |

InChI Key |

YXAICPZUFDAGSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1N)OCC)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure is closely related to derivatives with variations in substituents on the aromatic ring. Key comparisons include:

Table 1: Substituent Comparison

Substituent Impact :

- Electron-Donating vs.

- Solubility: Ethoxy groups enhance hydrophilicity compared to halogens, likely improving solubility in polar solvents like methanol or ethanol, as seen in structurally similar compounds .

Reactivity Insights :

- Amino Group: The presence of -NH₂ in this compound may facilitate hydrogen bonding or coordination chemistry, similar to halogenated analogs .

- Ethoxy Stability : Ethoxy groups are less prone to hydrolysis compared to esters or halides, suggesting greater stability under acidic/basic conditions .

Physicochemical Properties

Table 3: Property Comparison

Key Observations :

- Melting Points : Halogenated derivatives (e.g., dichloro/bromo) exhibit higher melting points than ethoxy analogs due to stronger intermolecular forces .

- NMR Shifts : Ethoxy groups in related compounds show distinct proton signals (e.g., δ ~4.28 for -OCH₂), while halogens deshield aromatic protons .

Preparation Methods

Synthesis of 4-Nitro-3,5-diethoxybenzaldehyde

The foundational step involves nitrating 3,5-diethoxybenzaldehyde to introduce a nitro group at the para position. Ethoxy groups at positions 3 and 5 direct electrophilic nitration to position 4 due to their strong ortho/para-directing effects. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves regioselective nitration, yielding 4-nitro-3,5-diethoxybenzaldehyde with ~75% efficiency.

Key Parameters:

Aldehyde Reduction to Hydroxymethyl

The aldehyde group is reduced to a primary alcohol using NaBH₄ in ethanol at 0–25°C. This step proceeds quantitatively (>90% yield) without affecting the nitro group:

Optimization Note : Excess NaBH₄ (3 equiv) ensures complete reduction, while controlled addition prevents exothermic side reactions.

Catalytic Hydrogenation of Nitro to Amino

The nitro group is reduced to an amino group via hydrogenation over 5% Pd/C in methanol under 0.1–0.5 MPa H₂. This one-pot reaction achieves 80–85% yield:

Critical Factors :

-

Temperature : 20–40°C to prevent over-reduction.

Direct Amination of 3,5-Diethoxybenzyl Alcohol

Synthesis of 3,5-Diethoxybenzyl Alcohol

3,5-Diethoxybenzoic acid is reduced to the corresponding alcohol using LiAlH₄ in tetrahydrofuran (THF):

Nitration at Position 4

Nitration of 3,5-diethoxybenzyl alcohol with fuming HNO₃ in H₂SO₄ at –10°C introduces the nitro group para to the hydroxymethyl moiety. The reaction requires protecting the alcohol as a trimethylsilyl (TMS) ether to prevent oxidation:

Nitro Reduction to Amino

Catalytic hydrogenation as described in Section 1.3 completes the synthesis.

Reductive Amination of 3,5-Diethoxy-4-nitrobenzaldehyde

This route combines aldehyde and nitro reductions in a single hydrogenation step:

Advantages :

-

Efficiency : Eliminates intermediate isolation, improving overall yield (75–80%).

-

Solvent System : Methanol/water (1:1) enhances substrate solubility.

Protective Group Strategies for Amino Synthesis

Boc Protection of Amino

To prevent side reactions during hydroxymethyl introduction, the amino group is protected as a tert-butyloxycarbonyl (Boc) derivative:

-

Boc Protection :

-

Nitro Reduction : Catalytic hydrogenation yields the Boc-protected amino alcohol.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) liberates the free amino group.

Yield : 70–75% over three steps.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Yield (%) | Purity (HPLC) | Complexity |

|---|---|---|---|---|

| 1 | Nitration → Aldehyde reduction → Hydrogenation | 80 | ≥99.5 | Moderate |

| 2 | Alcohol nitration → Hydrogenation | 70 | ≥99.3 | High |

| 3 | One-pot hydrogenation | 85 | ≥99.7 | Low |

| 4 | Boc protection/deprotection | 75 | ≥99.6 | High |

Table 1 : Performance metrics for primary synthetic routes.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from methanol or ethanol/water mixtures. For example, dissolving the crude product in hot methanol (45°C) followed by cooling to 5–10°C yields crystals with ≥99.5% purity.

Q & A

Basic: What are the optimal synthetic routes for (4-Amino-3,5-diethoxy-phenyl)-methanol?

Methodological Answer:

The synthesis typically involves reducing a precursor ketone, such as 4-amino-3,5-diethoxybenzophenone, using sodium borohydride (NaBH₄) in anhydrous methanol under inert conditions. Key steps include:

- Reduction: Stir the ketone with NaBH₄ (1.2 equivalents) at room temperature until completion (monitored via TLC).

- Work-up: Evaporate methanol under reduced pressure, followed by purification via flash chromatography (hexane/EtOAc gradients) to isolate the product .

- Yield Optimization: Control reaction temperature (20–25°C) and exclude moisture to prevent side reactions like over-reduction or hydrolysis.

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze H and C NMR spectra in DMSO-d₆ or CDCl₃. Key signals include:

- X-ray Crystallography: Grow single crystals via slow evaporation (ethyl acetate/hexane). Analyze hydrogen bonding (e.g., O–H⋯N interactions) and molecular packing using SHELX software .

Advanced: How do competing side reactions during synthesis impact yield, and what mitigation strategies are effective?

Methodological Answer:

Common side reactions include:

- Oxidation of the Amino Group: Prevent by conducting reactions under nitrogen and avoiding oxidizing solvents.

- Ether Cleavage: Minimize by using mild reducing agents (NaBH₄ instead of LiAlH₄) and aprotic solvents .

- Mitigation:

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic sites. Software like Gaussian or ORCA can model substituent effects (e.g., electron-donating ethoxy groups) .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., methanol/water) to predict solubility and stability .

Basic: What purification techniques maximize the purity of this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with hexane/EtOAc (8:1 to 1:1 gradient). Collect fractions showing a single spot via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

- Recrystallization: Dissolve crude product in hot ethyl acetate, then slowly add hexane to induce crystallization .

Advanced: How does the substitution pattern (amino/ethoxy groups) influence the compound’s hydrogen-bonding capacity and crystallinity?

Methodological Answer:

- Hydrogen Bonding: The -NH₂ and -OH groups act as donors, forming networks with acceptors (e.g., ether oxygens or solvent molecules). X-ray data shows intermolecular O–H⋯N bonds stabilize crystal lattices .

- Crystallinity: Bulky ethoxy groups reduce packing efficiency, leading to lower melting points compared to chloro/methoxy analogs. Differential Scanning Calorimetry (DSC) can quantify thermal stability .

Advanced: What role does this compound play in medicinal chemistry as a building block?

Methodological Answer:

- Drug Intermediate: Used to synthesize pyrimidine derivatives (e.g., antifolate agents) via condensation with triazine or hydrazide precursors .

- Structure-Activity Relationship (SAR): Modify ethoxy groups to methoxy or halogen substituents to enhance binding to biological targets (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.